![molecular formula C13H11BrClN7O4 B2445646 N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide CAS No. 450346-11-9](/img/structure/B2445646.png)
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide
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Description
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C13H11BrClN7O4 and its molecular weight is 444.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidinediones
Pyrimidines can be used in the synthesis of pyrimidinediones . This process has been successfully applied to the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones in high to excellent yields within 2–3 hours .
Precursors for 8-Substituted Xanthines
Pyrimidines can serve as precursors for 8-substituted xanthines . This is achieved by condensation of 5,6-diaminouracil derivatives and various carboxylic acids .
Biologically Active Compounds
Indole derivatives, which can be synthesized from pyrimidines, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmacologically Active Decorated Diazines
Pyrimidines can be used in the synthesis of pharmacologically active decorated diazines . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Aromatic Nucleophilic Substitution Reactions
Pyrimidines can undergo aromatic nucleophilic substitution reactions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Drug Synthesis
Pyrimidines are used in the synthesis of various drugs . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-5-bromo-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN7O4/c14-6-1-2-8(15)7(3-6)13(24)17-4-9(23)20-21-12-10(22(25)26)11(16)18-5-19-12/h1-3,5H,4H2,(H,17,24)(H,20,23)(H3,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZUSHHAUEXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide |
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